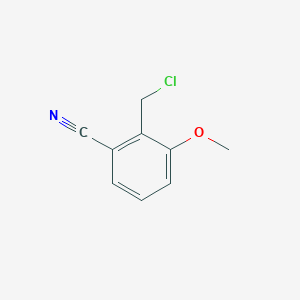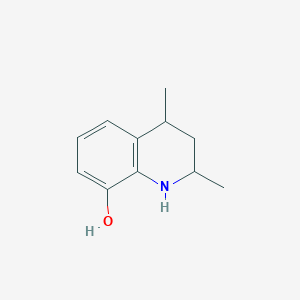![molecular formula C11H8BrCl2N3O B12955932 2-Bromo-7-(3,5-dichlorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B12955932.png)
2-Bromo-7-(3,5-dichlorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-7-(3,5-dichlorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their versatile chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-(3,5-dichlorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole typically involves the reaction of 2-bromo-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with 4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol in absolute ethanol in the presence of triethylamine as a catalyst . The reaction proceeds through a condensation mechanism, resulting in the formation of the desired triazole compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-Bromo-7-(3,5-dichlorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Condensation Reactions: It can form new bonds with other compounds through condensation mechanisms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Condensation Reactions: Catalysts such as acids or bases are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted triazoles, while oxidation and reduction reactions can produce different oxidation states of the compound.
科学研究应用
2-Bromo-7-(3,5-dichlorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an enzyme inhibitor and its antibacterial, anticancer, and antifungal activities.
Agrochemistry: The compound is investigated for its use as a fungicide and herbicide.
Materials Science:
作用机制
The mechanism of action of 2-Bromo-7-(3,5-dichlorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, inhibiting their activity. This binding is facilitated by hydrogen bonding and dipole interactions, which stabilize the compound within the active site of the target . The exact molecular targets and pathways depend on the specific application, such as enzyme inhibition in medicinal chemistry or interaction with biological receptors in agrochemistry.
相似化合物的比较
2-Bromo-7-(3,5-dichlorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole can be compared with other triazole compounds, such as:
Fluconazole: An antifungal agent with a similar triazole ring structure.
Voriconazole: Another antifungal with enhanced activity due to additional substituents on the triazole ring.
Trazodone: An antidepressant that also contains a triazole ring.
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
属性
分子式 |
C11H8BrCl2N3O |
|---|---|
分子量 |
349.01 g/mol |
IUPAC 名称 |
2-bromo-7-(3,5-dichlorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole |
InChI |
InChI=1S/C11H8BrCl2N3O/c12-11-15-10-9(1-2-17(10)16-11)18-8-4-6(13)3-7(14)5-8/h3-5,9H,1-2H2 |
InChI 键 |
CANXMFNMMZSHMW-UHFFFAOYSA-N |
规范 SMILES |
C1CN2C(=NC(=N2)Br)C1OC3=CC(=CC(=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5,19-dibromo-12-thiapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16(21),17,19-decaene](/img/structure/B12955863.png)

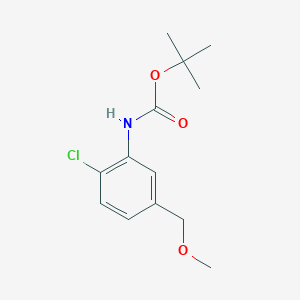
![N-[(2R)-2-acetyl-5,8-dimethoxy-3,4-dihydro-1H-naphthalen-2-yl]acetamide](/img/structure/B12955877.png)
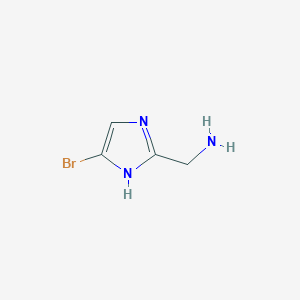

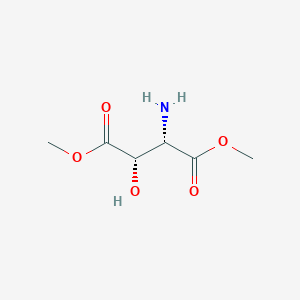
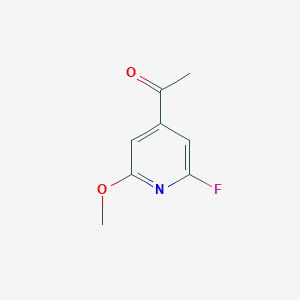

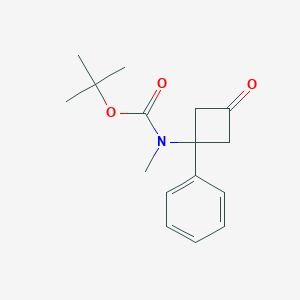
![5-Bromothieno[2,3-b]pyridin-4-ol](/img/structure/B12955926.png)
